molecular formula C7H4I2O3 B1672094 3,5-Diiodo-4-hydroxybenzoic acid CAS No. 618-76-8

3,5-Diiodo-4-hydroxybenzoic acid

Cat. No. B1672094
Key on ui cas rn: 618-76-8
M. Wt: 389.91 g/mol
InChI Key: XREKTVACBXQCSB-UHFFFAOYSA-N
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Patent
US06214877B1

Procedure details

To a stirring solution of 3,5-diiodo-4-hydroxybenzoic acid (10.00 g, 25.65 mmol) in dry methanol (250 mL) was added TiCl4 (1.41 mL, 12.82 mmol) in one lot. The reaction was stirred at reflux for 6 h and was then stirred at room temperature for 24 h. The mixture was concentrated down and the residue was taken up in diethyl ether and filtered through a plug of silica gel. The filtrate was concentrated down and the residue was recrystallized from hot methanol to give 7.84 g (76%) of the ester as white crystalline needles. 1H NMR (DMSO-d6) δ10.41 (br s, 1H), 8.22 (s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.41 mL
Type
catalyst
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH3:13]O>Cl[Ti](Cl)(Cl)Cl>[CH3:13][O:6][C:5](=[O:7])[C:4]1[CH:3]=[C:2]([I:1])[C:10]([OH:11])=[C:9]([I:12])[CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1O)I
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
1.41 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated down
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hot methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)I)O)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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